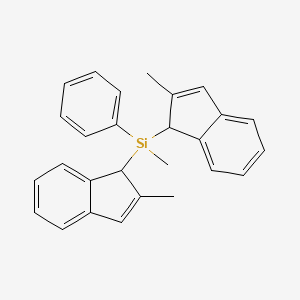
Tetradecyl 3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 3-phenylprop-2-enoate: is an organic compound with the molecular formula C23H34O2. It is an ester derived from the reaction between tetradecanol and cinnamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-phenylprop-2-enoate typically involves the esterification reaction between tetradecanol and cinnamic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Tetradecyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Tetradecyl 3-phenylprop-2-enoate is used as a starting material in the synthesis of various organic compounds. Its ester functionality makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.
Medicine: this compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
作用機序
The mechanism of action of tetradecyl 3-phenylprop-2-enoate involves its integration into lipid bilayers due to its long alkyl chain. This integration can affect membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways.
類似化合物との比較
Ethyl 3-phenylprop-2-enoate: Similar structure but with a shorter alkyl chain.
Methyl 3-phenylprop-2-enoate: Another similar compound with an even shorter alkyl chain.
Hexadecyl 3-phenylprop-2-enoate: Similar structure but with a longer alkyl chain.
Uniqueness: Tetradecyl 3-phenylprop-2-enoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
特性
CAS番号 |
669000-44-6 |
|---|---|
分子式 |
C23H36O2 |
分子量 |
344.5 g/mol |
IUPAC名 |
tetradecyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-21-25-23(24)20-19-22-17-14-13-15-18-22/h13-15,17-20H,2-12,16,21H2,1H3 |
InChIキー |
LVFMZUMMNTZXTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


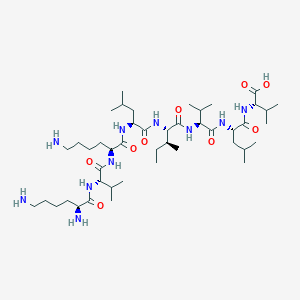
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
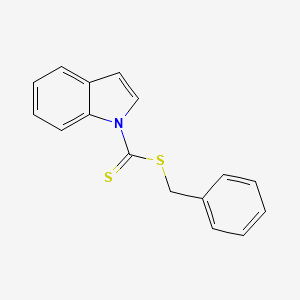
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![4-[(2,5-dimethyl-1H-imidazol-4-yl)methyl]-2,5-dimethyl-1H-imidazole;dihydrate](/img/structure/B12540563.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
![1H-Indole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12540580.png)
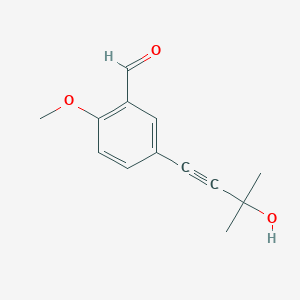
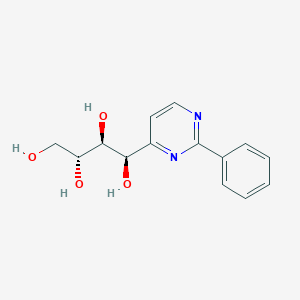
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
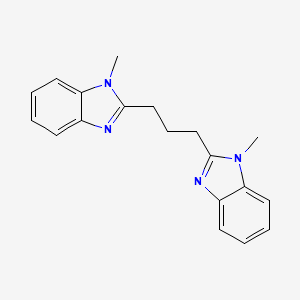

![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
